![molecular formula C18H14Cl2N2O2S B2929603 2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one CAS No. 329080-29-7](/img/structure/B2929603.png)
2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one
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Description
This compound is a derivative of quinazolinone, a class of organic compounds with a bicyclic structure containing a benzene ring fused to a quinazoline ring . The specific compound you’re asking about has additional functional groups, including a dichlorophenyl group, an oxoethyl group, and a sulfanyl group .
Molecular Structure Analysis
The molecular formula of this compound is C18H14Cl2N2O2S, and its molecular weight is 393.28 . It contains a quinazolinone core, with a dichlorophenyl group, an oxoethyl group, and a sulfanyl group attached .Scientific Research Applications
Synthesis and Characterization for Antimicrobial Applications
- Application: This compound has been utilized in the synthesis and characterization of new quinazolines, which are potential antimicrobial agents. Research has demonstrated their efficacy against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Role in Oxorhenium Complexes
- Application: The compound plays a role in the synthesis of oxorhenium(V) complexes with phenolate-oxazoline ligands. These complexes show varying O-atom-transfer reactivity based on the isomeric form of the ligands, indicating potential utility in catalytic applications (Schachner et al., 2014).
Evaluation as Anti-inflammatory and Analgesic Agents
- Application: Novel derivatives of quinazolinone, including variants of this compound, have been synthesized and evaluated for their potential anti-inflammatory and analgesic properties. This suggests potential therapeutic applications in treating inflammation and pain (Farag et al., 2012).
Synthesis of Aminocyclopropanecarboxylic Acids
- Application: The compound has been used in the synthesis of conformationally constrained, masked cysteines and aminocyclopropanecarboxylic acids, which are important in peptide and medicinal chemistry (Clerici, Gelmi, & Pocar, 1999).
Acaricidal and Insecticidal Activities
- Application: This compound has been incorporated in the design and synthesis of oxazoline derivatives with a sulfur ether moiety, demonstrating significant acaricidal and insecticidal activities. This indicates its potential in agricultural pest control (Yu, Liu, Li, & Wang, 2015).
Catalytic Synthesis in Water or Methanol
- Application: The compound has been synthesized in water or methanol, catalyzed by sulfamic acid, showcasing an efficient and simple synthetic method. This is relevant for chemical synthesis processes (Rostami & Tavakoli, 2011).
properties
IUPAC Name |
2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-3-ethylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-2-22-17(24)12-5-3-4-6-15(12)21-18(22)25-10-16(23)11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQVEYDTVBFUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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